N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide
Overview
Description
N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a phenyl ring substituted with an ethyl group at the para position and another phenyl ring substituted with a hydroxyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 4-ethyl aniline with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 4-ethyl aniline and the acyl chloride group of 4-hydroxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-phenyl)-2-(4-hydroxy-phenyl)-acetamide
- N-(4-Ethyl-phenyl)-2-(4-methoxy-phenyl)-acetamide
- N-(4-Ethyl-phenyl)-2-(4-chloro-phenyl)-acetamide
Uniqueness
N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide is unique due to the presence of both an ethyl group and a hydroxyl group on the phenyl rings. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-2-12-3-7-14(8-4-12)17-16(19)11-13-5-9-15(18)10-6-13/h3-10,18H,2,11H2,1H3,(H,17,19) |
InChI Key |
WHWVXXWIQYGZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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